Cas no 114837-51-3 (1,13-Tetradecadien-4-ol)

1,13-Tetradecadien-4-ol 化学的及び物理的性質
名前と識別子
-
- 1,13-Tetradecadien-4-ol
- tetradeca-1,13-dien-4-ol
- 114837-51-3
- DTXSID10461941
- Tetradeca-1,13-dien-4-ol;
-
- インチ: InChI=1S/C14H26O/c1-3-5-6-7-8-9-10-11-13-14(15)12-4-2/h3-4,14-15H,1-2,5-13H2
- InChIKey: OXVBXRVUSRBHJR-UHFFFAOYSA-N
- ほほえんだ: C=CCCCCCCCCC(CC=C)O
計算された属性
- せいみつぶんしりょう: 210.19848
- どういたいしつりょう: 210.198365449g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 11
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- PSA: 20.23
1,13-Tetradecadien-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T291970-100mg |
1,13-Tetradecadien-4-ol |
114837-51-3 | 100mg |
$ 259.00 | 2023-09-06 | ||
TRC | T291970-50mg |
1,13-Tetradecadien-4-ol |
114837-51-3 | 50mg |
$ 144.00 | 2023-09-06 | ||
TRC | T291970-500mg |
1,13-Tetradecadien-4-ol |
114837-51-3 | 500mg |
$1183.00 | 2023-05-17 | ||
TRC | T291970-1g |
1,13-Tetradecadien-4-ol |
114837-51-3 | 1g |
$2038.00 | 2023-05-17 | ||
TRC | T291970-250mg |
1,13-Tetradecadien-4-ol |
114837-51-3 | 250mg |
$603.00 | 2023-05-17 | ||
TRC | T291970-25mg |
1,13-Tetradecadien-4-ol |
114837-51-3 | 25mg |
$ 87.00 | 2023-09-06 |
1,13-Tetradecadien-4-ol 関連文献
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
8. Book reviews
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
1,13-Tetradecadien-4-olに関する追加情報
Recent Advances in the Study of 1,13-Tetradecadien-4-ol (CAS: 114837-51-3) in Chemical Biology and Pharmaceutical Research
1,13-Tetradecadien-4-ol (CAS: 114837-51-3) is a bioactive compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This unsaturated fatty alcohol has been studied for its unique structural properties and biological activities, which make it a promising candidate for drug development and therapeutic interventions. Recent studies have focused on elucidating its mechanism of action, synthetic pathways, and potential therapeutic benefits, particularly in the context of inflammation, cancer, and metabolic disorders.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic routes for 1,13-Tetradecadien-4-ol, highlighting its efficient production via catalytic hydrogenation and enzymatic methods. The researchers emphasized the compound's role as a precursor for bioactive lipids, which are critical in modulating cellular signaling pathways. The study also identified its potential as an anti-inflammatory agent, with demonstrated efficacy in reducing pro-inflammatory cytokines in vitro and in vivo models.
In another groundbreaking study, researchers investigated the anticancer properties of 1,13-Tetradecadien-4-ol, focusing on its ability to induce apoptosis in cancer cells while sparing normal cells. The compound's unique structure allows it to interact with key cellular targets, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. These findings were published in Cancer Research and have sparked further interest in the compound's potential as a targeted therapy for various malignancies.
Beyond its therapeutic potential, 1,13-Tetradecadien-4-ol has also been studied for its role in metabolic regulation. A 2024 study in Nature Chemical Biology revealed that the compound can modulate lipid metabolism by activating peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid homeostasis. This discovery opens new avenues for research into metabolic disorders such as diabetes and obesity.
Despite these promising findings, challenges remain in the clinical translation of 1,13-Tetradecadien-4-ol. Issues such as bioavailability, stability, and potential off-target effects need to be addressed through further research. However, the compound's versatility and broad range of biological activities make it a valuable subject for ongoing and future studies in the field of chemical biology and pharmaceutical sciences.
In conclusion, 1,13-Tetradecadien-4-ol (CAS: 114837-51-3) represents a compelling area of research with significant potential for therapeutic applications. Its multifaceted biological activities and relatively unexplored mechanisms of action warrant continued investigation, which could lead to novel treatments for a variety of diseases. Future studies should focus on optimizing its synthesis, improving its pharmacokinetic properties, and expanding its therapeutic applications.
114837-51-3 (1,13-Tetradecadien-4-ol) 関連製品
- 2883-45-6(1,6-Heptadien-4-ol)
- 17397-24-9((S)-(+)-5-Hexen-2-ol (~90%))
- 626-94-8(Hexen-5-ol)
- 688-99-3(5-Hexen-3-ol)
- 19781-77-2(6-Hepten-3-ol)
- 3521-91-3(hept-1-en-4-ol)
- 35192-73-5(1-Nonen-4-ol)
- 40575-42-6(1-Octen-4-ol)
- 17397-29-4(5-Hexen-2-ol, (2R)-)
- 2098102-53-3(2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one)



